12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid

Catalog No.
S3315425
CAS No.
1207638-53-6
M.F
C52H53N3O6S3
M. Wt
912.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-d...

CAS Number

1207638-53-6

Product Name

12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid

IUPAC Name

12-[(5E)-5-[(5E)-3-(carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid

Molecular Formula

C52H53N3O6S3

Molecular Weight

912.2 g/mol

InChI

InChI=1S/C52H53N3O6S3/c56-46(57)23-14-6-4-2-1-3-5-7-15-30-53-50(61)48(64-52(53)62)51-54(34-47(58)59)49(60)45(63-51)33-36-26-29-44-42(32-36)40-21-16-22-43(40)55(44)39-27-24-35(25-28-39)31-41(37-17-10-8-11-18-37)38-19-12-9-13-20-38/h8-13,17-20,24-29,31-33,40,43H,1-7,14-16,21-23,30,34H2,(H,56,57)(H,58,59)/b45-33+,51-48+

InChI Key

HXSDFCKKOUCOIZ-DOESQJKTSA-N

SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CCCCCCCCCCCC(=O)O)S4)CC(=O)O)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)CCCCCCCCCCCC(=O)O)S4)CC(=O)O)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8

Isomeric SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C/4\C(=O)N(/C(=C\5/C(=O)N(C(=S)S5)CCCCCCCCCCCC(=O)O)/S4)CC(=O)O)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8

Description

The exact mass of the compound 12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid is 911.30964994 g/mol and the complexity rating of the compound is 1760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Light-Harvesting Properties:

D358 possesses a structure with extended π-conjugated systems, which are arrangements of alternating double and single bonds that allow for efficient light absorption. This feature makes D358 a good candidate for capturing sunlight in DSSCs.

Photovoltaic Performance:

Studies have shown that D358-based DSSCs exhibit promising photovoltaic performance, achieving power conversion efficiencies exceeding 6.7%. This efficiency indicates the ability of the cell to convert captured sunlight into usable electricity.

The compound 12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]dodecanoic acid is a complex organic molecule characterized by its unique structural features, including multiple functional groups such as carboxymethyl, thiazolidinones, and an intricate indole derivative. This compound belongs to a class of thiazolidine derivatives which are known for their diverse biological activities.

The chemical reactivity of this compound can be attributed to its functional groups. The thiazolidinone rings are known to undergo various reactions such as nucleophilic substitutions and cyclization reactions. The carboxymethyl group can participate in esterification and amidation reactions, while the indole moiety can undergo electrophilic aromatic substitution. The presence of multiple reactive sites provides opportunities for further functionalization and derivatization.

Compounds with similar structural frameworks have been reported to exhibit a range of biological activities including:

  • Antimicrobial properties: Many thiazolidine derivatives show effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory effects: Certain compounds in this class have demonstrated potential in reducing inflammation markers.

While specific biological data for this exact compound may be limited, its structural analogs suggest promising pharmacological properties.

The synthesis of this compound typically involves multi-step synthetic routes that may include:

  • Formation of thiazolidinones: This can be achieved through the reaction of thioketones with amines and carboxylic acids.
  • Indole synthesis: Indole derivatives can be synthesized using Fischer indole synthesis or other cyclization methods.
  • Coupling reactions: The final assembly of the molecule may involve coupling reactions between the thiazolidine and indole components.

Specific methodologies may vary based on desired yields and purity levels.

Due to its complex structure and potential biological activities, this compound could find applications in:

  • Pharmaceutical development: As a lead compound for new antimicrobial or anticancer agents.
  • Chemical probes: For studying biological pathways involving thiazolidine derivatives.
  • Agricultural chemistry: Potential use in developing new agrochemicals with antifungal or antibacterial properties.

Interaction studies involving similar compounds have highlighted potential interactions with various biological targets such as enzymes and receptors. These studies typically use techniques like:

  • Molecular docking simulations: To predict binding affinities with target proteins.
  • In vitro assays: To evaluate the effects on cell lines or microbial cultures.

Such studies are crucial in understanding the mechanism of action and optimizing the efficacy of these compounds.

Several compounds share structural similarities with 12-[(5E)-5-[(5E)-3-(Carboxymethyl)-5...]. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
3-(Carboxymethyl)-5-(p-di(2-chloroethyl)aminobenzylidene)rhodanineContains carboxymethyl and rhodanine moietiesAnticancer
4-Oxo-1,3-thiazolidine derivativesThiazolidine ring with various substituentsAntimicrobial
Indole-based thiazolidinesIndole fused with thiazolidine ringsAnticancer

These compounds demonstrate how variations in substituents and core structures can lead to differing biological profiles while maintaining some commonality in their chemical frameworks. The uniqueness of the target compound lies in its specific arrangement of functional groups and the presence of both dodecanoic acid and complex indole structures, which may enhance its biological activity compared to simpler analogs.

XLogP3

13.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

911.30964994 g/mol

Monoisotopic Mass

911.30964994 g/mol

Heavy Atom Count

64

Dates

Modify: 2023-08-19

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